

Phenmedipham-d3 analytical standard specifications and purity

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Compound of Interest

Compound Name: Phenmedipham-d3

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Phenmedipham-d3 Analytical Standard: A Technical Guide

This technical guide provides a comprehensive overview of the specifications and purity analysis of the **Phenmedipham-d3** analytical standard, intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Phenmedipham-d3 is the deuterated analogue of Phenmedipham, a selective herbicide used for the control of broad-leaved weeds. As an analytical standard, **Phenmedipham-d3** is crucial for the accurate quantification of Phenmedipham residues in environmental and agricultural samples using isotope dilution mass spectrometry. Its use allows for the correction of matrix effects and procedural losses, leading to more precise and reliable analytical results.

Physicochemical Specifications

The fundamental physicochemical properties of the **Phenmedipham-d3** analytical standard are summarized in the table below. These specifications are essential for its correct identification and handling in a laboratory setting.

Property	Value	Reference
Chemical Name	3-[(methoxy-d3)carbonylamino]phenyl N-(3-methylphenyl)carbamate	
CAS Number	1773497-41-8	
Empirical Formula	C ₁₆ H ₁₃ D ₃ N ₂ O ₄	
Molecular Weight	303.33 g/mol	
Appearance	Colorless crystals or white powder	
Purity	Lot-specific, typically ≥98%	
Storage	Store at -20°C for long-term stability	[1]

Purity and Analytical Characterization

The purity of the **Phenmedipham-d3** analytical standard is a critical parameter and is typically determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for assessing the purity of Phenmedipham and its deuterated analogues.

Typical Purity Specifications

While the exact purity is lot-dependent and will be specified on the Certificate of Analysis (CoA) provided by the supplier, a typical purity of ≥98% is expected for an analytical standard grade of **Phenmedipham-d3**. The CoA will also provide information on the methods used for certification and the uncertainty of the certified value.

Analytical Methods for Purity Determination

The primary method for determining the purity of **Phenmedipham-d3** is High-Performance Liquid Chromatography (HPLC). Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and isotopic enrichment of the standard.

Analytical Technique	Purpose
HPLC-UV/DAD	Quantifies the purity of the standard by separating it from any impurities.
^1H and ^{13}C NMR	Confirms the chemical structure and assesses isotopic enrichment.
Mass Spectrometry	Confirms the molecular weight and isotopic labeling pattern.

Experimental Protocol: HPLC Purity Determination

The following is a generalized experimental protocol for the determination of **Phenmedipham-d3** purity by HPLC with UV detection. This protocol is a synthesis of commonly employed methods for Phenmedipham analysis and should be optimized for the specific instrumentation and analytical standard lot being used.

Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
- **Analytical Column:** A reversed-phase C18 column (e.g., 4.6 mm i.d. x 150 mm, 5 μm particle size) is commonly used.
- **Mobile Phase:** A mixture of acetonitrile and water or methanol and water is typically used. The exact ratio should be optimized for optimal separation. A common starting point is a 60:40 (v/v) mixture.
- **Standard Solution:** Prepare a stock solution of the **Phenmedipham-d3** analytical standard in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
- **Sample Preparation:** The analytical standard is typically analyzed as a neat solution.

Chromatographic Conditions

Parameter	Recommended Condition
Column	C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (60:40, v/v), isocratic
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Detection Wavelength	235 nm
Injection Volume	10 µL

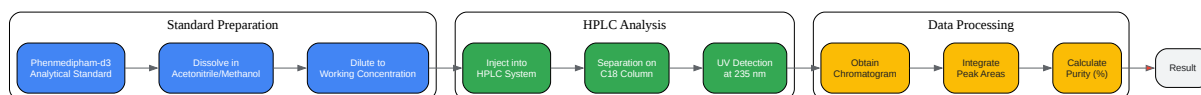
Data Analysis

The purity of the **Phenmedipham-d3** standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Phenmedipham-d3 peak} / \text{Total area of all peaks}) \times 100$$

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the purity determination of a **Phenmedipham-d3** analytical standard.



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Caption: Workflow for HPLC Purity Determination of **Phenmedipham-d3**.

Conclusion

The **Phenmedipham-d3** analytical standard is an indispensable tool for the accurate quantification of Phenmedipham residues. A thorough understanding of its physicochemical properties and the methods for its purity assessment is essential for obtaining reliable and high-quality analytical data. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important analytical standard.

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References

- 1. Phenmedipham D3 | CAS 1773497-41-8 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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